N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and 1-methylindole.
Coupling Reaction: The two indole derivatives are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors and enzymes involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: A psychedelic compound with similar structural features.
5-Methoxy-N-acetyltryptamine: Another indole derivative with biological activity
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-24-11-9-16-17(4-3-5-20(16)24)21(25)22-10-8-14-13-23-19-7-6-15(26-2)12-18(14)19/h3-7,9,11-13,23H,8,10H2,1-2H3,(H,22,25) |
InChI Key |
NTQNTJFSRFKTSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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